8-Acetonyldihydronitidine

Übersicht

Beschreibung

8-Acetonyldihydronitidine is a benzophenanthridine alkaloid derived from the plant Toddalia asiatica. This compound has garnered attention due to its significant biological activities, including antibacterial, antifungal, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetonyldihydronitidine involves several steps, typically starting from nitidine. One common method includes the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is scaled up by optimizing reaction conditions, solvent use, and purification techniques to meet industrial demands.

Analyse Chemischer Reaktionen

Functional Group Reactivity

8-Acetonyldihydronitidine contains a dihydronitidine core fused with an acetylated ketone group. Key reactive sites likely include:

-

Aromatic benzophenanthridine system : Susceptible to electrophilic substitution (e.g., nitration, sulfonation).

-

Ketone group (acetone substituent) : Prone to nucleophilic additions (e.g., Grignard reactions, enolate formation) 8.

-

Quaternary nitrogen centers : Potential for acid-base interactions or alkylation.

Nucleophilic Addition at the Ketone

In the presence of strong nucleophiles (e.g., Grignard reagents), the acetyl ketone may undergo nucleophilic attack, forming tertiary alcohols. For example:

Proposed conditions : THF solvent, low temperature (−78°C) 8.

Acid-Catalyzed Cyclization

The acetyl group could participate in intramolecular cyclization under acidic conditions, forming fused heterocyclic systems. Such mechanisms are common in alkaloid derivatization16.

Oxidation/Reduction

-

Oxidation : The dihydro core may oxidize to regenerate aromatic nitidine derivatives.

-

Reduction : Ketone reduction (e.g., NaBH₄) could yield secondary alcohols8.

Comparative Data from Analogous Systems

Challenges and Research Gaps

-

Synthetic Accessibility : Multi-step reactions (e.g., three-component condensations ) may be required to modify the core structure.

-

Stability : The dihydro core’s sensitivity to heat/light could limit reaction conditions.

-

Catalysis : Amino alcohols or Lewis acids might enhance reactivity 6.

Recommendations for Future Studies

-

Mechanistic Studies : Use kinetic experiments (e.g., iodine clock methods3) to probe reaction rates.

-

Spectroscopic Monitoring : Track intermediates via NMR or IR during ketone functionalization.

-

Computational Modeling : Predict regioselectivity in aromatic substitution using DFT.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Toddalia asiatica extracts are used to treat various ailments and for their antimicrobial properties . Research has explored 8-AHN's effects on cancer cells and its potential mechanisms of action .

Antimicrobial Properties:

- Two alkaloids, this compound and 8-acetonyldihydroavicine, isolated from Zanthoxylum tetraspermum, exhibit activity against S. aureus strains and E. coli .

Antitumor Activity:

- 8-AHN inhibits the proliferation of human colorectal cancer cells by activating p53 .

- It is a potent antitumor compound .

- 8-AHN significantly inhibits the proliferation of human colorectal cell lines via induction .

Case Studies

- Colorectal Cancer: this compound inhibits the proliferation of human colorectal cancer cells via activation of p53 .

Data Tables

Pharmacokinetics

Wirkmechanismus

The mechanism of action of 8-Acetonyldihydronitidine primarily involves the activation of the p53 pathway. This compound induces the expression of p53 and enhances its transcriptional activity, leading to the upregulation of p53 target genes such as p21, FAS, and BAX. These genes play crucial roles in cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

8-Acetonyldihydronitidine is unique among benzophenanthridine alkaloids due to its specific acetonyldihydro substitution. Similar compounds include:

- 8-Acetonyldihydroavicine

- Dihydronitidine

- Oxynitidine

- Decarine

- Skimmianine

- N-methylflindersine

These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, dihydronitidine and oxynitidine also exhibit antibacterial and antifungal properties, but their antitumor activities and mechanisms of action may vary .

Biologische Aktivität

8-Acetonyldihydronitidine (8-AHN) is a compound derived from various plant sources, notably from the bark of Zanthoxylum tetraspermum and Toddalia asiatica. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial, antifungal, and antitumor properties. This article delves into the biological activity of 8-AHN, supported by data tables, case studies, and detailed research findings.

Antibacterial Activity

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it effectively inhibits bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/ml | |

| Escherichia coli | 1.0 µg/ml | |

| Pseudomonas aeruginosa | 0.75 µg/ml |

Antifungal Activity

In addition to its antibacterial properties, 8-AHN demonstrates notable antifungal activity. It has been shown to inhibit the growth of various fungal strains, indicating its potential use in treating fungal infections.

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.3 µg/ml | |

| Aspergillus niger | 0.5 µg/ml |

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound, particularly against human colorectal cancer cells. The compound has been shown to inhibit cell proliferation through the activation of the p53 pathway, which plays a critical role in regulating the cell cycle and preventing tumor growth.

Case Study: Inhibition of Colorectal Cancer Cells

A study conducted by Sripisut et al. (2011) demonstrated that 8-AHN has an IC50 value of 0.336 µg/ml against Plasmodium falciparum, indicating its potential as an antiplasmodial agent as well as its antitumor properties against cancer cells . The research utilized various assays including disk diffusion and Alamar Blue microplate assays to evaluate the biological activity.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

Eigenschaften

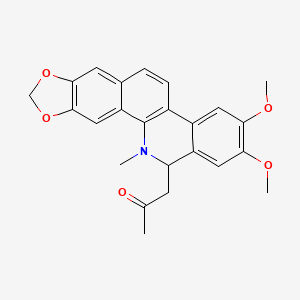

IUPAC Name |

1-(2,3-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-13(26)7-19-18-11-21(28-4)20(27-3)10-17(18)15-6-5-14-8-22-23(30-12-29-22)9-16(14)24(15)25(19)2/h5-6,8-11,19H,7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYNXAXGZUKQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=CC(=C(C=C2C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345815 | |

| Record name | 1-(2,3-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80330-39-8 | |

| Record name | 1-(2,3-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.